Ampiclox
Description
Structure
2D Structure
Properties
CAS No. |
62713-27-3 |
|---|---|
Molecular Formula |
C35H36ClN6NaO9S2 |
Molecular Weight |
807.27 |
IUPAC Name |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid |
InChI |
1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1 |
InChI Key |
DTDVLGOPXRTVSW-WNMMQFCISA-M |
SMILES |
Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampiclox, Cloxap |
Origin of Product |
United States |
Mechanistic Basis of Antibacterial Action
Molecular Targets of Ampicillin (B1664943) and Cloxacillin (B1194729): Penicillin-Binding Proteins (PBPs)
The primary molecular targets for both ampicillin and cloxacillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). researchgate.netdrugbank.com These proteins are integral to the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. researchgate.netdrugbank.com PBPs are a diverse group of enzymes, and different beta-lactam antibiotics exhibit varying affinities for specific PBPs, which in part determines their spectrum of activity. drugbank.com
Ampicillin, a broad-spectrum aminopenicillin, demonstrates binding activity to a range of PBPs in both Gram-positive and Gram-negative bacteria. drugbank.commdpi.com In Streptococcus pneumoniae, for instance, ampicillin is known to inhibit Penicillin-Binding Protein 1a, Penicillin-Binding Protein 1b, Penicillin-Binding Protein 2a, and Penicillin-Binding Protein 2B. drugbank.com It also targets serine-type D-Ala-D-Ala carboxypeptidases. drugbank.com
Cloxacillin, a penicillinase-resistant penicillin, also exerts its antibacterial effect by binding to and inactivating PBPs. drugbank.comtmda.go.tz Its targets include Penicillin-Binding Protein 1A and Penicillin-Binding Protein 2X in Streptococcus pneumoniae, and D-alanyl-D-alanine carboxypeptidase DacA in Escherichia coli. drugbank.com In-silico studies have suggested that cloxacillin can exhibit strong binding affinities for the PBPs of various bacteria. emerginginvestigators.org The binding of these antibiotics to PBPs is an irreversible acylation reaction, which inactivates the enzyme. emerginginvestigators.org
Inhibition of Bacterial Cell Wall Biosynthesis
By targeting and inactivating PBPs, both ampicillin and cloxacillin disrupt the biosynthesis of the bacterial cell wall. researchgate.netdrugbank.comtmda.go.tz PBPs, particularly transpeptidases, are responsible for the cross-linking of peptidoglycan chains, which provides the cell wall with its structural integrity and rigidity. tmda.go.tz This cross-linking process is the final and essential step in peptidoglycan synthesis. drugbank.comdrugbank.com
The inhibition of this transpeptidation reaction by ampicillin and cloxacillin leads to the formation of a weakened and defective cell wall. tmda.go.tz The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, ultimately leading to cell lysis and death. drugbank.comdrugbank.comtruemeds.in This bactericidal action is most effective against actively proliferating bacteria that are in the process of synthesizing new cell walls. tmda.go.tz
Mechanisms of Synergistic Bactericidal Activity in Combination
The combination of ampicillin and cloxacillin in Ampiclox results in a synergistic antibacterial effect, where the combined activity is greater than the sum of their individual effects. truemeds.inadvacarepharma.com This synergy broadens the spectrum of activity and can be effective against certain ampicillin-resistant strains. researchgate.net
Cloxacillin's Role as a Beta-Lactamase-Resistant Component in Synergy
A primary mechanism underlying the synergy of this compound is the ability of cloxacillin to resist degradation by beta-lactamase enzymes produced by some bacteria. drugbank.comtmda.go.tz These enzymes, particularly penicillinases, can hydrolyze the beta-lactam ring of ampicillin, rendering it inactive. researchgate.netadvacarepharma.com
Cloxacillin, being a penicillinase-resistant penicillin, can inhibit the activity of these beta-lactamases. advacarepharma.comnih.gov In doing so, it protects ampicillin from enzymatic degradation. advacarepharma.comnih.gov This allows ampicillin to reach its PBP targets in sufficient concentrations to exert its bactericidal effect. nih.gov This protective effect is a key component of the synergy observed in the combination, especially against beta-lactamase-producing strains of bacteria like Staphylococcus aureus. advacarepharma.com Research has demonstrated this synergistic activity in vitro against various pathogenic bacteria. advacarepharma.com
One study investigated the synergistic effects of ampicillin and cloxacillin mixtures against 48 strains of Proteus. Synergism was notably observed against Proteus morganii. nih.gov
Synergistic Activity of Ampicillin-Cloxacillin Combinations Against Proteus morganii
| Ampicillin:Cloxacillin Ratio | Number of Strains Tested | Number of Strains Showing Synergy | Percentage of Strains Showing Synergy |
|---|---|---|---|
| 1:1 | 17 | 13 | 76.5% |
| 2:1 | 17 | 9 | 52.9% |
Data from a study on the synergistic antibacterial effects of ampicillin and cloxacillin mixtures against strains of Proteus. nih.gov
Synergistic Interference with Bacterial Autolytic Enzymes
The ultimate bactericidal event following the inhibition of cell wall synthesis is cell lysis, which is mediated by the bacterium's own autolytic enzymes (autolysins). drugbank.comdrugbank.com It is thought that the inhibition of PBPs by beta-lactam antibiotics may lead to a de-repression or activation of these autolysins. researchgate.net
While the direct synergistic effect of the ampicillin-cloxacillin combination on autolytic enzymes is not as extensively documented as beta-lactamase inhibition, it is a plausible contributing factor to their combined bactericidal action. Some sources suggest that both ampicillin and cloxacillin may interfere with an autolysin inhibitor. drugbank.comdrugbank.comrwandafda.gov.rw By potentially working together to disrupt the regulation of these powerful degradative enzymes, the combination could lead to a more rapid and effective cell lysis than either agent alone. However, this remains a less characterized aspect of their synergy.
Inhibitory Activity of Cloxacillin
| Enzyme/Organism | Inhibition Value | Value Type |
|---|---|---|
| β-lactamase | 0.04 µM | IC50 |
| TEM-1 beta-lactamase | 13000 nM | Ki |
| S. aureus 8325-4 | 0.125 µg/mL | MIC |
| S. aureus DU1090 | 0.125 µg/mL | MIC |
Table showing the inhibitory concentrations of cloxacillin against β-lactamase and its minimum inhibitory concentration (MIC) against select S. aureus strains. medchemexpress.comguidetopharmacology.org
In Vitro and Preclinical Antimicrobial Spectrum and Efficacy
Broad-Spectrum Activity of the Ampicillin-Cloxacillin Combination
The synergistic action between ampicillin (B1664943) and cloxacillin (B1194729) results in a broader antibacterial spectrum than either agent used alone. seronijihou.comadvacarepharma.com Cloxacillin, by inhibiting β-lactamase, allows ampicillin to exert its bactericidal effect on its target pathogens. researchgate.netadvacarepharma.com This combination is particularly useful against ampicillin-resistant strains that produce β-lactamase. seronijihou.comresearchgate.net The formulation demonstrates bactericidal activity against a wide array of Gram-positive and Gram-negative organisms, making it suitable for treating mixed infections. seronijihou.comechemi.com Studies have shown that the combination can be effective even at low concentrations where either penicillin alone would be inactive against resistant strains. researchgate.net This synergistic effect enhances the utility of the combination for complicated infections involving aerobic and anaerobic bacteria. seronijihou.com
Comparative Antimicrobial Efficacy Against Specific Bacterial Genera and Species
The ampicillin-cloxacillin combination is highly effective against many Gram-positive bacteria. Cloxacillin provides coverage against penicillinase-producing staphylococci, while ampicillin is active against various other Gram-positive organisms. seronijihou.com
Staphylococcus aureus : The combination is effective against methicillin-susceptible Staphylococcus aureus (MSSA), including penicillinase-producing strains, due to the presence of cloxacillin. advacarepharma.comgskstatic.com In cases of S. aureus infections where ampicillin alone would be inhibited, the combination proves to be a better choice. advacarepharma.com In one in-vitro study using a checkerboard technique, most combinations of ampicillin and cloxacillin exhibited synergistic activity against an ampicillin-resistant strain of Staphylococcus aureus, with the 4:6 ampicillin/cloxacillin ratio showing the greatest activity. ajol.info However, the combination is not effective against methicillin-resistant Staphylococcus aureus (MRSA). tmda.go.tzmade-in-china.com
Streptococcus pneumoniae and Streptococcus pyogenes : Both ampicillin and cloxacillin are active against these streptococcal species. researchgate.netmade-in-china.com Ampicillin has a strong antibacterial effect on Streptococcus pneumoniae and Streptococcus pyogenes (beta-hemolytic streptococci). wikipedia.orgmade-in-china.commdpi.com
Bacillus anthracis : Ampicillin has demonstrated activity against Bacillus anthracis. tmda.go.tzmade-in-china.comgoogle.com
Clostridium perfringens and Clostridium tetani : Ampicillin shows activity against anaerobic bacteria such as Clostridium species. saspublishers.com
Corynebacterium diphtheriae : The combination is active against Corynebacterium diphtheriae, primarily due to the ampicillin component. echemi.commade-in-china.comgoogle.com
Listeria monocytogenes : Ampicillin is known to be effective against Listeria monocytogenes. tmda.go.tzmade-in-china.comsaspublishers.com
Enterococci : Ampicillin exhibits activity against Enterococcus species, and its effect is considered better than that of penicillin. wikipedia.orgmade-in-china.commdpi.com
The combination of ampicillin and cloxacillin demonstrates synergistic activity against a variety of Gram-negative pathogens, often overcoming resistance seen with ampicillin alone.
Proteus morganii (now Morganella morganii ): A synergistic antibacterial effect of ampicillin-cloxacillin mixtures has been specifically demonstrated against Proteus morganii. asm.orgnih.govnih.gov In one study, a 1:1 combination was synergistic against 13 of 17 tested strains. asm.orgresearchgate.netasm.org
Escherichia coli : The combination shows higher efficacy than penicillins alone against isolated strains of E. coli. advacarepharma.com Cloxacillin can inhibit the microbial degradation of ampicillin caused by penicillinase from E. coli. researchgate.net In one study, synergism was observed for 43% of tested E. coli strains. karger.comkarger.com
Klebsiella spp. : Synergistic activity was observed for 56% of Klebsiella strains in an in-vitro study. advacarepharma.comkarger.comkarger.com The combination provided a broader antibacterial spectrum than either drug alone for Klebsiella-Enterobacter strains, an effect more pronounced at higher antibiotic concentrations. karger.com
Proteus mirabilis : Ampicillin is active against some strains of Proteus mirabilis. wikipedia.orgtmda.go.tzmade-in-china.com A study reported synergism for 42% of P. mirabilis strains tested with the combination. advacarepharma.comkarger.comkarger.com However, another study on 48 strains of Proteus found that penicillinases were not demonstrated in P. mirabilis. asm.orgasm.org
Pseudomonas aeruginosa : The combination has shown synergistic activity against P. aeruginosa. karger.comkarger.com One study reported synergism in 88% of strains. advacarepharma.comkarger.comkarger.com However, other studies indicate high resistance, with some showing 100% resistance of P. aeruginosa to the ampicillin/cloxacillin combination. jocpr.comust.edu
Haemophilus influenzae : Ampicillin is active against some strains of H. influenzae. tmda.go.tzmade-in-china.comgoogle.com
Neisseria gonorrhoeae : The combination is effective against N. gonorrhoeae. tmda.go.tz Ampicillin alone was previously used, but resistance has become widespread. wikipedia.org
Moraxella catarrhalis : Information on the specific activity of the combination against Moraxella catarrhalis is limited in the provided results, though ampicillin as a component has a history of use against respiratory pathogens. centurionhealthcare.com
Pasteurella spp. : The combination may be effective against Pasteurella species. tmda.go.tz
Brucella spp. : Specific data on the efficacy against Brucella is not detailed in the search results.
Salmonella spp. and Shigella spp. : Ampicillin is active against some strains of Salmonella and Shigella. tmda.go.tzmade-in-china.comgoogle.com
Ampicillin provides activity against a range of anaerobic bacteria, which is a key component of the combination's broad spectrum. seronijihou.com
Peptostreptococcus spp. and Fusobacterium spp. : Ampicillin is known to be active against anaerobes like Peptostreptococcus and Fusobacterium. saspublishers.com
non-fragilis Bacteroides : Ampicillin sodium has demonstrated antibacterial activity against anaerobic bacteria, with the exception of Bacteroides fragilis. echemi.commade-in-china.comgoogle.com
Gram-Negative Pathogens (e.g., Proteus morganii, Escherichia coli, Klebsiella spp., Proteus mirabilis, Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, Moraxella catarrhalis, Pasteurella, Brucella, Salmonella spp., Shigella spp.)
Quantitative Assessment of Combined Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
Quantitative assessments using MIC and MBC values are crucial for determining the effectiveness of antibiotic combinations. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. ajol.infonih.gov
Studies have demonstrated the synergistic potential of the ampicillin-cloxacillin combination by showing a reduction in the MIC and MBC of ampicillin against resistant strains when cloxacillin is present. For instance, in a study on ampicillin-resistant Gram-negative rods from septicemic patients, 7 of 23 E. coli strains with an ampicillin MBC of 128 µg/mL were killed by combinations containing 4-32 µg/mL of ampicillin and 16-32 µg/mL of cloxacillin. researchgate.net
A pharmacokinetic-pharmacodynamic study in horses determined the MIC of the ampicillin-cloxacillin combination against quality control strains of E. coli and S. aureus to be 0.4 µg/mL. nih.govresearchgate.net Another study investigating the interaction of ampicillin with an antimalarial found the MIC of ampicillin against S. aureus NCTC 6571 was 0.78 µg/mL, while the MIC of cloxacillin was 0.19 µg/mL. nih.govfrontiersin.org
The table below summarizes MIC and MBC data from various studies.
| Bacterium | Agent(s) | MIC (µg/mL) | MBC (µg/mL) | Study Details |
| Escherichia coli (Ampicillin-resistant) | Ampicillin + Cloxacillin | 4-32 (Ampicillin) | 4-32 (Ampicillin) | Synergism study on 23 strains. researchgate.net |
| E. coli (QC strain) | Ampicillin-Cloxacillin Combo | 0.4 | Not specified | PK/PD study in horses. nih.govresearchgate.net |
| Staphylococcus aureus (QC strain) | Ampicillin-Cloxacillin Combo | 0.4 | Not specified | PK/PD study in horses. nih.govresearchgate.net |
| S. aureus NCTC 6571 | Ampicillin | 0.78 | 1.56 | Interaction study. nih.govfrontiersin.org |
| S. aureus NCTC 6571 | Cloxacillin | 0.19 | 0.39 | Interaction study. nih.govfrontiersin.org |
| Proteus morganii | Ampicillin-Cloxacillin Combo | Not specified | Not specified | Synergism demonstrated via serial tube dilution method. asm.orgasm.org |
| Multi-drug resistant E. coli | Ampicillin | 1250 - 50000 | 2500 - 100000 | Study on 40 MDR isolates. mdpi.com |
Microbiological Resistance Mechanisms and Strategies for Circumvention
Enzymatic Inactivation by Beta-Lactamases
The principal mechanism of resistance against β-lactam antibiotics, including the ampicillin (B1664943) component of Ampiclox, is the production of β-lactamase enzymes. nih.govmdpi.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. unit.nowikipedia.org Cloxacillin (B1194729), while also a β-lactam, is notably resistant to hydrolysis by certain β-lactamases, a key feature of its inclusion in the combination. wikipedia.orgdrugs.com
Hydrolysis of Beta-Lactam Ring Structures
The core mechanism of β-lactamase action is the hydrolysis of the β-lactam ring. unit.nowikipedia.org This chemical reaction breaks open the four-membered ring structure that is essential for the antibiotic's activity. basicmedicalkey.com The resulting product, such as penicilloic acid from penicillin, is devoid of antibacterial properties. basicmedicalkey.com
Different classes of β-lactamases exhibit varying substrate specificities. For instance, OXA-type β-lactamases are characterized by their high hydrolytic activity against cloxacillin. wikipedia.org Even cloxacillin, which is generally considered more resistant to certain penicillinases, can be hydrolyzed by enzymes like penicillinase from B. cereus under specific conditions. researchgate.netresearchgate.net The rate of hydrolysis can be influenced by the specific enzyme and the structure of the penicillin. researchgate.net
Non-Enzymatic Resistance Pathways
Beyond enzymatic degradation, bacteria have evolved several other mechanisms to resist the effects of β-lactam antibiotics. nih.govoup.com These non-enzymatic pathways can act independently or in concert with β-lactamase production to confer higher levels of resistance.
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. sci-hub.se β-Lactam antibiotics exert their effect by binding to and inactivating these proteins. mdpi.com Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics, thereby conferring resistance. asm.orgplos.org This is a common resistance mechanism in both Gram-positive and Gram-negative bacteria. asm.org
In Streptococcus pneumoniae, resistance to penicillin is associated with stepwise alterations in several PBPs, including PBP1a, PBP2x, and PBP2b, with specific amino acid substitutions correlating with decreased affinity for penicillins like ampicillin. nih.gov Similarly, in some cloxacillin-resistant mutants of Bacillus subtilis, a change in the affinity of PBP 2 has been observed. asm.org In some cases, resistance can arise from a decrease in the quantity of a susceptible PBP, which is then compensated for by an increase in a less sensitive PBP. asm.org
| Organism | Altered PBP(s) | Observed Resistance | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Reduced affinity for penicillin, ampicillin, and amoxicillin (B794) in resistant strains. | nih.gov |
| Bacillus subtilis (mutants) | PBP 2 | Resistance to cloxacillin. | asm.org |
| Haemophilus influenzae | PBP3 (encoded by the ftsI gene) | Non-enzymatic resistance to ampicillin (BLNAR strains). | mdpi.comoup.com |
| Enterococcus faecium | PBP 5 | Intrinsic resistance to penicillin. | asm.org |
Active Efflux Pump Mechanisms
Active efflux pumps are membrane proteins that actively transport a wide range of compounds, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This process is energy-dependent and reduces the intracellular concentration of the antibiotic, preventing it from reaching its PBP target. mdpi.com Efflux pumps are a significant mechanism of multidrug resistance in Gram-negative bacteria. asm.org
Several families of efflux pumps exist, including the resistance-nodulation-division (RND) superfamily, which is clinically important. asm.org Cloxacillin has been identified as a substrate for efflux pumps in Klebsiella pneumoniae. nih.gov The effectiveness of efflux pumps is often enhanced by the low permeability of the outer membrane, creating a synergistic barrier against antibiotics. nih.govasm.org In a study on Klebsiella spp., all isolates demonstrated active efflux pump activity and were resistant to ampicillin-cloxacillin. nih.gov
Reduced Outer Membrane Permeability and Decreased Influx
The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the influx of substances into the cell. mdpi.com A reduction in the permeability of this membrane can limit the entry of antibiotics, contributing to resistance. oup.commdpi.com This can occur through a decrease in the number of porin channels, which are protein channels that allow the passage of hydrophilic molecules, or through alterations in the structure of these porins. mdpi.com
The absence of certain porins, such as OmpF in E. coli, can lead to a significant increase in resistance to β-lactams like ampicillin. mdpi.com The synergy between a low-permeability outer membrane and active efflux pumps is a powerful resistance strategy. asm.orgasm.org For some β-lactams, the outer membrane presents a significant barrier to penetration. asm.org
In Vitro Studies on Resistance Development and Persistence
The emergence of bacterial resistance to antimicrobial agents is a significant global health concern, compromising the efficacy of established treatments. The combination antibiotic this compound, which contains ampicillin and cloxacillin, has been subject to in vitro investigations to understand the mechanisms of resistance development and its persistence in various bacterial species. These studies are crucial for elucidating the genetic and biochemical pathways that lead to reduced susceptibility and for developing strategies to overcome this challenge.
In vitro studies have demonstrated that resistance to the ampicillin-cloxacillin combination can arise through various mechanisms. A primary mechanism is the production of β-lactamase enzymes, which inactivate ampicillin by hydrolyzing its β-lactam ring. asm.orgnih.govmdpi.com Cloxacillin is included in the formulation for its ability to inhibit many staphylococcal β-lactamases, thereby protecting ampicillin from degradation. However, certain bacterial strains can develop resistance to this combination.
Research on Escherichia coli has shown that resistance to ampicillin can be mediated by both R factors (plasmids) and chromosomal genes. asm.org Strains with R factor-mediated resistance often exhibit high levels of enzymatic activity and can be resistant to the synergistic effect of ampicillin and cloxacillin. asm.org Conversely, strains with chromosomally-determined resistance may show lower levels of ampicillin resistance and remain susceptible to the synergistic action of the two drugs. asm.org
Studies have also explored the evolution of resistance under laboratory conditions. For instance, serial passage of E. coli in the presence of increasing concentrations of ampicillin has led to the development of resistant strains with significantly higher minimum inhibitory concentration (MIC) values. researchgate.net This induced resistance is often associated with decreased cell membrane permeability and alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. researchgate.netdovepress.com
Furthermore, the role of efflux pumps in conferring resistance has been highlighted. These pumps can actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.comdovepress.com In some cases, the development of resistance to ampicillin has been linked to the activation of efflux pump systems, contributing to a multidrug-resistant phenotype. dovepress.com
The persistence of resistance is another critical aspect investigated in vitro. Even in the absence of continued antibiotic pressure, resistance mechanisms, particularly those encoded on mobile genetic elements like plasmids, can be maintained within a bacterial population. researchgate.net However, some studies have noted a potential loss of plasmid-mediated resistance over time without exposure to the antibiotic. researchgate.net
In vitro checkerboard assays have been instrumental in quantifying the synergistic effect of ampicillin and cloxacillin against resistant strains. ajol.inforesearchgate.net These studies determine the fractional inhibitory concentration (FIC) index, which indicates whether the combination is synergistic, additive, indifferent, or antagonistic. For many ampicillin-resistant strains of Staphylococcus aureus, the combination has demonstrated synergy, effectively lowering the MIC of ampicillin to a susceptible range. ajol.inforesearchgate.net
The development of resistance is a complex process involving multiple genetic and biochemical adaptations. In vitro studies provide a controlled environment to dissect these mechanisms, offering valuable insights into the interplay between antibiotic exposure and the evolution of resistance.
Detailed Research Findings
Several in vitro studies have provided specific data on the development and characteristics of resistance to ampicillin and its combination with cloxacillin.
One study investigating ampicillin-resistant Gram-negative rods from septicemic patients found that for some E. coli strains with a minimal bactericidal concentration (MBC) of 128 µg/ml for ampicillin alone, the combination with cloxacillin (at concentrations of 16-32 µg/ml) reduced the ampicillin MBC to 4-32 µg/ml. researchgate.net
Another study using a checkerboard technique to evaluate the combination against ampicillin-resistant Staphylococcus aureus demonstrated synergistic activity. ajol.inforesearchgate.net The most effective ratios of ampicillin to cloxacillin were found to be 4:6 and 3:7, highlighting the importance of the concentration ratio for optimal synergy. ajol.inforesearchgate.net
Research on the artificial induction of ampicillin resistance in E. coli showed a progressive increase in the MIC. researchgate.net Strains evolved to have MICs that were 4-fold, 16-fold, and 64-fold higher than the initial susceptible strain. researchgate.net This increase in resistance was correlated with a decrease in the intracellular concentration of ampicillin and reduced cell membrane permeability. researchgate.net
The following table summarizes findings from a study on the susceptibility of Staphylococcus species to ampicillin and cloxacillin individually.
| Bacterial Species | Antibiotic | Percentage of Sensitive Isolates | Percentage of Resistant Isolates |
| S. aureus | Cloxacillin | 63.3% | 36.6% |
| S. aureus | Ampicillin | 40% | 60% |
| S. albus | Cloxacillin | 50% | 50% |
| S. albus | Ampicillin | 45% | 55% |
| Data sourced from a comparative study on the activities of honey and two standard antibiotics. nih.gov |
This data indicates a higher level of resistance to ampicillin compared to cloxacillin among the tested Staphylococcus isolates. nih.gov
Further in vitro investigations have explored the impact of the ampicillin-cloxacillin combination on bacterial isolates from various sources. A study on bacteria from herbal medications reported low resistance rates to the ampicillin-cloxacillin combination (2.48% - 4.13%) compared to ampicillin alone (6.6% - 13.2%). psu.edu
The development of resistance often comes with a fitness cost. In vitro studies have observed that ampicillin-resistant E. coli may grow more slowly than their susceptible counterparts. researchgate.net This trade-off between resistance and growth rate is an important factor in the persistence of resistant strains in a population.
Pharmacokinetic and Pharmacodynamic Profiling in Non Human Models
Absorption, Distribution, Metabolism, and Excretion Kinetics in Animal Species
The absorption, distribution, metabolism, and excretion (ADME) of ampicillin (B1664943) and cloxacillin (B1194729) have been investigated in several animal species, revealing significant inter-species variability.
Absorption: Following oral administration, both ampicillin and cloxacillin are generally well-absorbed from the gastrointestinal tract due to their stability in gastric acid. gskstatic.com However, the extent and rate of absorption can be influenced by factors such as the presence of food. In dogs, the presence of ingesta was found to adversely affect the systemic availability of both ampicillin and cloxacillin, leading to reduced peak plasma concentrations (Cmax) and area under the curve (AUC), and a prolonged time to peak concentration (Tmax) for ampicillin. nih.gov In horses, the oral bioavailability of ampicillin is generally low. wikipedia.org Intramuscular administration in sheep results in high bioavailability for both amoxicillin (B794) (a related aminopenicillin) and cloxacillin, with values of 97.38% and 91.89% respectively. luvas.edu.in
Distribution: Once absorbed, ampicillin and cloxacillin are distributed throughout the body. The volume of distribution (Vd), an indicator of how extensively a drug is distributed in the body tissues, varies between the two compounds and across species. In lactating cows and ewes, ampicillin was found to have a larger relative distribution volume compared to cloxacillin. avma.org This extensive distribution is also seen in goats, where ampicillin's volume of distribution was found to be significantly larger than in sheep. researchgate.net Protein binding also differs, with ampicillin being approximately 20% bound to plasma proteins, while cloxacillin exhibits much higher binding, around 80-95%. msdvetmanual.com
Metabolism and Excretion: Ampicillin and cloxacillin are primarily excreted unchanged in the urine. fao.org They generally have short elimination half-lives in most animal species. msdvetmanual.com For instance, after intramuscular administration in sheep, the elimination half-life for amoxicillin was 1.63 hours and for cloxacillin was 1.54 hours. luvas.edu.in In a study involving an ampicillin/sulbactam combination in sheep and goats, the elimination half-life of ampicillin was approximately 0.81 hours in sheep and 0.71 hours in goats. researchgate.net A study on Indian thoroughbred horses reported a mean residence time (MRT) of 1.33 hours for ampicillin and 1.28 hours for cloxacillin after intravenous administration. nih.gov
Table 1: Selected Pharmacokinetic Parameters of Ampicillin and Cloxacillin in Various Animal Species This table is interactive. Use the filters to select a species or parameter.
| Species | Compound | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Source |
|---|---|---|---|---|---|---|---|---|
| Horse | Ampicillin | IV | - | - | - | 15.2 | - | nih.gov |
| Horse | Cloxacillin | IV | - | - | - | 18.0 | - | nih.gov |
| Sheep | Amoxicillin | IM | 10.31 | 0.5 | 1.63 | - | 97.38 | luvas.edu.in |
| Sheep | Cloxacillin | IM | 14.01 | 0.5 | 1.54 | - | 91.89 | luvas.edu.in |
| Goat | Ampicillin | IM | 11.02 | - | 0.71 | - | - | researchgate.net |
| Dog | Cloxacillin | Oral (Fasted) | - | - | - | - | - | nih.gov |
| Cow | Ampicillin | IM | - | - | - | - | - | asm.org |
Compartmental and Non-Compartmental Analysis of Ampicillin-Cloxacillin Disposition
Pharmacokinetic data for the ampicillin-cloxacillin combination are analyzed using two primary methods: non-compartmental analysis (NCA) and compartmental modeling. allucent.com
Non-Compartmental Analysis (NCA): This model-independent method relies on algebraic equations, primarily using the trapezoidal rule, to estimate key PK parameters such as AUC, Cmax, Tmax, clearance (Cl), and mean residence time (MRT). asm.orgallucent.com NCA is often faster and does not require assumptions about the number of compartments in which the drug distributes. allucent.com A study on the pharmacokinetics of an ampicillin-cloxacillin combination in Indian thoroughbred horses utilized NCA to determine parameters after intravenous administration. nih.govresearchgate.net This analysis revealed a clearance of 0.33 L.h⁻¹.kg⁻¹ for ampicillin and 0.28 L.h⁻¹.kg⁻¹ for cloxacillin. nih.gov Similarly, the effect of different anesthetic protocols on the disposition of the combination in horses was evaluated using NCA. egranth.ac.in
Compartmental Analysis: This method uses mathematical models to describe the body as a series of one or more interconnected compartments (e.g., blood, tissues). allucent.com The disposition data are fitted to these models to derive pharmacokinetic parameters. Studies on ampicillin and cloxacillin have employed both one- and two-compartment models.
One-Compartment Model: The disposition curves for an ampicillin/sulbactam combination in sheep and goats were best described by a one-compartment open model with first-order absorption following intramuscular administration. researchgate.net
Two-Compartment Model: The pharmacokinetics of ampicillin and cloxacillin in lactating cows and ewes were evaluated using a two-compartment open system model. avma.org A similar two-compartment model was used to describe the disposition of ampicillin in camels, sheep, and goats following intravenous injection. scialert.net
The choice of model depends on the drug's characteristics and the data collected, but both methods are essential for characterizing the drug's behavior and establishing a foundation for dosage regimen design.
Table 2: Pharmacokinetic Parameters of Ampicillin and Cloxacillin from Compartmental and Non-Compartmental Analyses This table is interactive. Use the filters to select a species or analysis type.
| Species | Compound | Analysis Type | Model | Key Parameters | Source |
|---|---|---|---|---|---|
| Horse | Ampicillin | Non-Compartmental | - | Cl: 0.33 L.h⁻¹.kg⁻¹, MRT: 1.33 h | nih.gov |
| Horse | Cloxacillin | Non-Compartmental | - | Cl: 0.28 L.h⁻¹.kg⁻¹, MRT: 1.28 h | nih.gov |
| Sheep | Ampicillin | Compartmental | One-Compartment | t½β: 0.81 h | researchgate.net |
| Goat | Ampicillin | Compartmental | One-Compartment | t½β: 0.71 h | researchgate.net |
| Cow & Ewe | Ampicillin & Cloxacillin | Compartmental | Two-Compartment | Ampicillin showed a larger Vd than Cloxacillin | avma.org |
| Goat | Ampicillin | Compartmental | Two-Compartment | t½β: 103 min, Vd: 8.82 L/kg | scialert.net |
Pharmacokinetic-Pharmacodynamic Modeling for Optimized Antimicrobial Exposure in Preclinical Settings
Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates PK data (what the body does to the drug) with PD data (what the drug does to the bacteria) to predict the efficacy of an antimicrobial agent and determine optimal dosing regimens. researchgate.netnih.gov This approach is critical for time-dependent antibiotics like beta-lactams, where the primary goal is to maintain the drug concentration above the minimum inhibitory concentration (MIC) of the target pathogen for a sufficient portion of the dosing interval (%T > MIC). agriculture.vic.gov.auualberta.ca
In a preclinical study involving Indian thoroughbred horses, PK/PD modeling was used to evaluate the efficacy of the ampicillin-cloxacillin combination. nih.govresearchgate.net The researchers first determined the pharmacokinetic parameters of both drugs via non-compartmental analysis. nih.gov They then determined the MIC of the combination against quality control strains of Escherichia coli and Staphylococcus aureus, which was found to be 0.4 µg/mL. nih.govresearchgate.net
By integrating these PK and PD data, the study aimed to establish a dosage regimen that would achieve a specific PK/PD target. nih.govresearchgate.net For beta-lactam antibiotics, a %T > MIC of at least 50% is often considered necessary for efficacy. nih.gov The PK/PD integration in the horse study indicated that an intravenous dosage regimen of 15 mg.kg⁻¹ (7.5 mg.kg⁻¹ of ampicillin plus 7.5 mg.kg⁻¹ of cloxacillin) repeated at 12-hour intervals would be required to maintain plasma concentrations above the MIC of 0.4 µg/mL for over 50% of the dosing interval. nih.govresearchgate.net Such modeling is an invaluable tool in veterinary drug development, allowing for the optimization of dosage strategies to maximize therapeutic success while minimizing the potential for the development of antimicrobial resistance. researchgate.net
Advanced Analytical Methodologies for Ampicillin Cloxacillin Characterization
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of ampicillin-cloxacillin combinations due to its efficiency and versatility. thepharmajournal.comijpsjournal.com
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the simultaneous determination of ampicillin (B1664943) and cloxacillin (B1194729). africaresearchconnects.comwjpps.comglobalresearchonline.net This technique typically utilizes a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. africaresearchconnects.comwjpps.comnih.gov
Several RP-HPLC methods have been developed, each with specific chromatographic conditions optimized for efficient separation and quantification. For instance, one method employs a P. Hypersorb ODS column with a mobile phase of acetonitrile and 0.02 M phosphate (B84403) buffer (pH 3.0) in a 35:65 ratio, at a flow rate of 1.8 mL/min, with UV detection at 225 nm. africaresearchconnects.comglobalresearchonline.net This method reports retention times of approximately 1.943 minutes for ampicillin and 6.058 minutes for cloxacillin. africaresearchconnects.comglobalresearchonline.net Another validated method uses an Inertsil C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 5.0) in a 25:75 v/v ratio, at a flow rate of 1.0 ml/min and UV detection at 220 nm, yielding retention times of 1.7 min for ampicillin and 5.4 min for cloxacillin. wjpps.com
The developed RP-HPLC methods demonstrate excellent linearity over specific concentration ranges, with correlation coefficients often exceeding 0.99, indicating a strong relationship between concentration and detector response. africaresearchconnects.comwjpps.com The precision of these methods is confirmed by low relative standard deviation (%RSD) values, typically less than 2%, and high mean percentage recoveries, ensuring the accuracy and reliability of the quantification. africaresearchconnects.comwjpps.comglobalresearchonline.net
Table 1: Exemplary RP-HPLC Methods for Simultaneous Ampicillin and Cloxacillin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | P. Hypersorb ODS (250 x 4.6 mm) africaresearchconnects.comglobalresearchonline.net | Inertsil C18 (250x4.6mm; 5µm) wjpps.com | Hypersil C18 (250x4.6mm, 5µ) researchgate.net |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate buffer pH 3.0 (35:65) africaresearchconnects.comglobalresearchonline.net | Acetonitrile: Phosphate buffer pH 5.0 (25:75 v/v) wjpps.com | Acetonitrile: Phosphate buffer pH 5.0 (35:65) researchgate.net |
| Flow Rate | 1.8 mL/min africaresearchconnects.comglobalresearchonline.net | 1.0 mL/min wjpps.com | Not Specified |
| Detection Wavelength | 225 nm africaresearchconnects.comglobalresearchonline.net | 220 nm wjpps.com | Not Specified |
| Retention Time (Ampicillin) | 1.943 ± 0.001 min globalresearchonline.net | 1.7 min wjpps.com | 3.130 min researchgate.net |
| Retention Time (Cloxacillin) | 6.058 ± 0.002 min globalresearchonline.net | 5.4 min wjpps.com | 7.907 min researchgate.net |
| Internal Standard | Flucloxacillin (7.057 ± 0.004 min) globalresearchonline.net | Not Specified | Not Specified |
The development of stability-indicating assay methods is critical for assessing the degradation of drug products under various environmental conditions. A validated stability-indicating HPLC method for the simultaneous determination of ampicillin and cloxacillin has been established to ensure that the analytical procedure can accurately measure the active ingredients in the presence of their degradation products. researchgate.netjst.go.jp
In one such method, ampicillin and cloxacillin were subjected to stress conditions as per the International Conference on Harmonization (ICH) guidelines. researchgate.net The subsequent analysis was performed on a reversed-phase C-18 column. The mobile phase employed a gradient elution, starting with acetonitrile and phosphate buffer (pH 5.0) at a ratio of 15:85 (v/v) for the first minute, then changing to 30:70 (v/v) for the next 14 minutes, and finally re-equilibrating to 15:85 (v/v) for the last 5 minutes of the 20-minute run. researchgate.net This gradient approach allowed for the effective separation of the parent drugs from any potential degradation products formed under stress. researchgate.net The validation of such methods as per ICH guidelines confirms their specificity, precision, accuracy, and robustness. thepharmajournal.com
Reverse Phase HPLC for Simultaneous Quantification and Purity
Spectrophotometric Approaches for Assay and Purity
Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the analysis of ampicillin and cloxacillin, particularly for routine quality control. scispace.comresearchgate.netresearchgate.net
UV spectrophotometry can be employed for the simultaneous estimation of ampicillin and cloxacillin in combined dosage forms. researchgate.netglobalresearchonline.net One approach involves the development of simultaneous equations based on the absorbance of the two drugs at their respective wavelengths of maximum absorption (λmax). For instance, in distilled water, ampicillin and cloxacillin exhibit λmax at 216 nm and 248 nm, respectively. globalresearchonline.net By measuring the absorbance of the sample solution at these two wavelengths, the concentration of each component can be calculated using the established absorptivity values. globalresearchonline.net These methods have shown linearity in the concentration range of 5-30 µg/ml for both drugs. researchgate.netglobalresearchonline.net
Another UV spectrophotometric technique is the absorbance difference method. This method leverages the differential absorbance of ampicillin at different pH values. The absorbance of ampicillin is higher at pH 5 than at pH 9, while the absorbance of cloxacillin remains unaffected by this pH change. psu.eduscispace.com Therefore, by measuring the absorbance difference at 268 nm between a solution at pH 5 and an equimolar solution at pH 9, the concentration of ampicillin can be selectively determined. psu.eduscispace.com Cloxacillin can then be quantified by measuring the absorbance at 275 nm and correcting for the minor absorbance contribution from ampicillin. psu.eduscispace.com
Charge transfer complexation offers a visible spectrophotometric method for the determination of ampicillin and cloxacillin. scispace.comresearchgate.net This method is based on the reaction of ampicillin and cloxacillin, which act as n-electron donors, with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scispace.comresearchgate.net This interaction forms highly colored charge-transfer complexes that can be quantified spectrophotometrically. The ampicillin-DDQ complex and the cloxacillin-DDQ complex exhibit maximum absorption at 524 nm and 410 nm, respectively. scispace.com The reaction conditions, such as pH, are optimized to ensure the stability and complete formation of the complexes. scispace.com
The absorption ratio method, also known as the Q-analysis method, is another spectrophotometric approach. researchgate.net This method involves measuring the absorbance of the sample at two selected wavelengths: the isobestic point (where both drugs have the same absorptivity) and the λmax of one of the drugs. researchgate.net For ampicillin and cloxacillin, an isobestic point has been identified at 195 nm. researchgate.net By applying specific equations, the concentrations of both drugs in the mixture can be determined. researchgate.net
Table 2: Spectrophotometric Methods for Ampicillin-Cloxacillin Analysis
| Method | Principle | Wavelength(s) | Key Findings |
| Simultaneous Equation | Measurement of absorbance at the λmax of each drug. globalresearchonline.net | 216 nm (Ampicillin) & 248 nm (Cloxacillin) globalresearchonline.net | Linear range of 5-30 µg/ml for both drugs. globalresearchonline.net |
| Absorbance Difference | Difference in ampicillin absorbance at pH 5 vs. pH 9. psu.eduscispace.com | 268 nm (Ampicillin) & 275 nm (Cloxacillin) psu.eduscispace.com | Selective for ampicillin in the presence of cloxacillin. psu.eduscispace.com |
| Charge Transfer Complexation | Formation of colored complexes with DDQ. scispace.comresearchgate.net | 524 nm (Ampicillin-DDQ) & 410 nm (Cloxacillin-DDQ) scispace.com | Simple and accurate visible spectrophotometric procedure. scispace.comresearchgate.net |
| Absorption Ratio (Q-analysis) | Measurement at isobestic point and λmax of one drug. researchgate.net | 195 nm (Isobestic point) researchgate.net | Allows for simultaneous estimation. researchgate.net |
UV Spectrophotometry for Combined Drug Analysis
Microbiological Assay Techniques for Active Component Determination
Microbiological assays are fundamental for determining the potency of antibiotics by measuring their inhibitory effect on the growth of susceptible microorganisms. nih.govoup.com These assays provide a measure of the biological activity of the active components.
A fast cylinder plate microbiological method has been developed for the quantitative determination of ampicillin and cloxacillin. nih.govoup.com This method utilizes agar (B569324) plates seeded with stable spores of Bacillus stearothermophilus var. calidolactis. nih.govoup.com The plates are incubated at 64°C for approximately 4.5 hours. nih.gov The diameter of the zone of inhibition produced by the antibiotic is proportional to its concentration. Standard curves are generated using known concentrations of the antibiotics, with established ranges for ampicillin being 0.0025-0.04 µg/mL and for cloxacillin being 0.03-0.48 µg/mL. nih.gov This method is suitable for detecting and quantifying the active components in pharmaceutical formulations. nih.govoup.com In some comparative studies, Bacillus megaterium has also been used as a suitable test organism for the microbiological assay of ampicillin in ampicillin/cloxacillin combinations. researchgate.net
Pharmaceutical Formulation Science and Stability Assessment
Degradation Kinetics and Pathways of Ampicillin (B1664943) and Cloxacillin (B1194729) in Combination
The chemical stability of ampicillin and cloxacillin in a combined formulation is a complex interplay of their individual degradation patterns, which can be influenced by their interaction in the same dosage form. Studies have shown that the degradation of both antibiotics often follows specific kinetic models.
Research into the degradation of ampicillin and cloxacillin in aqueous solutions has demonstrated that the process generally follows first-order or pseudo-first-order kinetics. researchgate.netnih.gov This means the rate of degradation is directly proportional to the concentration of the drug. For instance, one study using a non-thermal plasma jet to degrade the antibiotics found that the process followed first-order kinetics, with different rate constants for each component. researchgate.netscispace.com Another study examining photocatalytic degradation also reported pseudo-first-order kinetics for both ampicillin and cloxacillin. nih.gov
Degradation Kinetic Data for Ampicillin and Cloxacillin
| Antibiotic | Degradation Method | Kinetic Model | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Ampicillin | Non-thermal plasma jet | First-order | 0.158 min⁻¹ | researchgate.net |
| Cloxacillin | Non-thermal plasma jet | First-order | 0.366 min⁻¹ | researchgate.net |
| Ampicillin | UV/ZnO photocatalysis (pH 11) | Pseudo-first order | 0.015 min⁻¹ | nih.gov |
| Cloxacillin | UV/ZnO photocatalysis (pH 11) | Pseudo-first order | 0.029 min⁻¹ | nih.gov |
Influence of Environmental Factors on Product Stability (pH, Temperature, and Light)
The stability of ampicillin and cloxacillin, both individually and in combination, is significantly affected by environmental factors such as pH, temperature, and exposure to light. mdpi.com
pH: The pH of the solution is a critical determinant of stability. nih.gov For ampicillin, maximum stability is generally observed at a pH of around 7.5, with increased degradation in more acidic or basic conditions. nih.govasm.org Cloxacillin's stability is also pH-dependent; its solubility drops significantly below a pH of 4.2. cjhp-online.ca Studies on the photocatalytic degradation of ampicillin and cloxacillin have shown that pH has a substantial effect, with complete degradation being achieved at an optimal pH of 11 in one experiment. nih.gov
Temperature: Temperature is a major factor influencing the degradation rate of Ampiclox. As with most chemical reactions, higher temperatures accelerate the degradation process. nih.govasm.org this compound powder for formulation should be stored below 25°C in a dry place. gskstatic.com Reconstituted solutions are particularly sensitive to temperature. For example, some studies recommend that reconstituted injectable solutions be used immediately, often within 30 minutes to an hour at room temperature. gskstatic.comhres.ca Refrigeration can extend the stability of ampicillin solutions. nih.govoup.com One study found that ampicillin solutions could be stored for up to 72 hours under refrigeration with less than a 10% loss of potency. nih.gov However, storage at -10°C has been found to be less suitable than storage at 4°C or -70°C for some β-lactams. nih.gov
Light: Exposure to light, particularly UV radiation, can promote the degradation of ampicillin and cloxacillin. Photocatalytic degradation studies have demonstrated that UV light, in the presence of a catalyst like zinc oxide (ZnO) or titanium dioxide (TiO₂), can effectively break down these antibiotics. nih.govencyclopedia.pub Therefore, protection from light is an important consideration for the storage of both the dry powder and reconstituted forms of this compound.
Impact of Environmental Factors on Ampicillin/Cloxacillin Stability
| Factor | Effect on Stability | Optimal Conditions / Key Findings | Reference |
|---|---|---|---|
| pH | Highly influential; degradation increases at non-optimal pH. | Maximum ampicillin stability is reported around pH 7.5. | nih.govasm.org |
| Temperature | Degradation rate increases with temperature. | Dry powder should be stored below 25°C. Refrigeration (2-8°C) extends the stability of reconstituted solutions compared to room temperature. | gskstatic.comnih.govmedicines.org.uk |
| Light (UV) | Can induce photocatalytic degradation. | Protection from light is recommended. UV/ZnO and UV/TiO₂ processes can lead to complete degradation. | nih.govencyclopedia.pub |
Characterization of Degradation Products and Impurities
The degradation of ampicillin and cloxacillin results in the formation of various products and impurities, the identification of which is crucial for ensuring the safety and quality of the pharmaceutical product. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are used to separate and identify these compounds. nih.govsecure-platform.comoup.com
Forced degradation studies under stress conditions (acid, base, heat, oxidation) are performed to generate and identify potential degradation products. nih.govoup.com In the case of ampicillin, degradation can lead to the formation of ampicillin penicilloic acid, ampicillin penilloic acid, and polymers. researchgate.net Under plasma treatment, ampicillin sulfoxide (B87167) was identified as an initial degradation product, which can further rearrange to form ampicillin diketopiperazine. mdpi.com
Impurities can also be present from the manufacturing process. For ampicillin, these can include D-(-)-α-phenylglycine and 6-aminopenicillanic acid. nih.gov The latter is also a known impurity for cloxacillin. synzeal.com The British Pharmacopoeia specifies limits for iodine-absorbing impurities in ampicillin/cloxacillin preparations. psnnjp.org Research has shown that while some commercial products meet the specified content for cloxacillin, the ampicillin content and impurity levels can sometimes fall outside the required limits, potentially impacting efficacy. psnnjp.org
Commonly Identified Degradation Products and Impurities:
Ampicillin Penicilloic Acid: A primary product of the hydrolytic cleavage of the β-lactam ring of ampicillin. researchgate.net
Ampicillin Sulfoxide: An oxidation product of ampicillin. mdpi.com
Ampicillin Diketopiperazine: A rearrangement product formed during degradation. mdpi.com
6-Aminopenicillanic Acid (6-APA): The core nucleus of penicillins and a common process-related impurity for both ampicillin and cloxacillin. nih.govsynzeal.com
D-(-)-α-phenylglycine: A starting material for ampicillin synthesis that can remain as an impurity. nih.gov
Stability in Specific Pharmaceutical Systems and Reconstituted Forms
The stability of this compound is of particular importance in its reconstituted forms, such as injectable solutions and oral suspensions, which are common in clinical use. journalijdr.com
Injectable Formulations: Once reconstituted with a solvent like Water for Injection, the stability of this compound for parenteral use is limited. gskstatic.com Manufacturer guidelines often state that solutions for intramuscular or intravenous use should be administered immediately or within 30 minutes of reconstitution when kept at room temperature. gskstatic.com The stability of ampicillin in solution is dependent on concentration, with more dilute solutions generally exhibiting greater stability. medicines.org.ukjournalijdr.com For example, stability studies on ampicillin in various intravenous solutions at concentrations of 2 mg/mL and 30 mg/mL showed it would lose less than 10% activity over specific time periods at room temperature. hres.ca However, a pre-study of cloxacillin for use in elastomeric containers at 37°C showed the formation of a precipitate, indicating physical instability under these conditions. nih.gov
Oral Suspensions: Oral suspensions of ampicillin, once reconstituted, are typically stable for a longer period than injectable solutions. For instance, ampicillin oral suspension may be stable for 7 days at room temperature or 14 days if refrigerated. journalijdr.com The stability of ampicillin and cloxacillin in reconstituted oral suspensions was evaluated at ambient temperature (25°C), with analyses performed at various time points up to 24 hours to ensure potency. globalresearchonline.net
Infusion Devices: For outpatient parenteral antimicrobial therapy (OPAT), the stability of antibiotics in infusion devices is critical. Studies have evaluated the stability of ampicillin in elastomeric infusion devices and polypropylene (B1209903) bags. nih.govasm.org One study showed that a 24 g/liter ampicillin solution was stable for 30 hours at both 25°C and 30°C. nih.gov When combined with ceftriaxone, both antibiotics were also stable for 30 hours at these temperatures. nih.gov However, at 37°C, stability decreased significantly. nih.govnih.gov These findings are crucial for establishing appropriate storage and administration protocols for continuous infusion therapies. mdpi.com
Stability of Reconstituted Ampicillin/Cloxacillin Formulations
| Formulation Type | Storage Condition | Stability Period | Reference |
|---|---|---|---|
| IM/IV Injection | Room Temperature | 30 minutes to 1 hour | gskstatic.comhres.ca |
| IV Infusion (Dilute) | Room Temperature (~25°C) | Up to 8 hours depending on concentration and diluent | hres.cajournalijdr.com |
| IV Infusion (Dilute) | Refrigerated (2-8°C) | 24-72 hours | nih.govjournalijdr.com |
| Oral Suspension | Room Temperature | 7 days | journalijdr.com |
| Oral Suspension | Refrigerated | 14 days | journalijdr.com |
Emerging Research Areas and Future Perspectives on Ampicillin Cloxacillin
Investigation of Novel Delivery Systems
To improve the therapeutic profile of the ampicillin-cloxacillin combination, researchers are investigating advanced drug delivery systems (DDSs). These systems aim to enhance drug stability, control release kinetics, and improve drug concentrations at the site of infection.
One promising approach involves the use of polymer-based nanocarriers. Recent studies have described the design of single and dual-drug delivery systems using linear choline (B1196258) polymers. mdpi.comnih.gov In these systems, ampicillin (B1664943) and cloxacillin (B1194729) are incorporated as counterions to a polymerizable cholinium-based monomer. This method allows for the creation of well-defined linear copolymers that can form nanoparticles in aqueous solutions. mdpi.comresearchgate.net Research has demonstrated that these dual-drug polymer systems can achieve high release efficiencies for both ampicillin and cloxacillin, driven by an ion exchange mechanism in a physiological environment. mdpi.com The co-release of both antibiotics from a single polymer carrier is a significant advantage over separate delivery methods. mdpi.comnih.gov
Another area of exploration is the use of chitosan (B1678972) nanoparticles. Cloxacillin-loaded chitosan nanoparticles have been shown to significantly decrease the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against Staphylococcus aureus compared to the free drug. nih.gov This suggests that nanoparticle-based delivery could enhance the antimicrobial properties of cloxacillin, and by extension, its combination with ampicillin. nih.gov Furthermore, research into 2D materials like MXenes has shown their potential as high-surface-area adsorbents for removing antibiotics, including ampicillin and cloxacillin, from wastewater, which has implications for environmental persistence and resistance development. researchgate.net One study found that Ti2C MXene could adsorb 100% of cloxacillin and 44% of ampicillin from an aqueous solution. researchgate.net
Potential for Combination with Non-Beta-Lactam Antimicrobials
The synergistic potential of ampicillin-cloxacillin is being explored in combination with antimicrobials from different classes to broaden the spectrum of activity and combat resistant pathogens. This strategy is particularly relevant for treating complex and mixed infections. researchgate.net
One area of investigation is the combination with aminoglycosides. Studies have evaluated the synergistic effects of beta-lactams, including ampicillin and cloxacillin, with aminoglycosides like streptomycin (B1217042) and kanamycin (B1662678). nih.gov Research on group D Streptococcus strains showed a significant synergistic effect when cloxacillin was combined with streptomycin (76% of strains) and kanamycin (63% of strains). nih.gov Such combinations can achieve a bactericidal effect at concentrations attainable in patients, suggesting potential therapeutic value. nih.gov However, it is important to note that ampicillin and cloxacillin should not be physically mixed with aminoglycosides in the same infusion container due to the potential for loss of activity. gskpro.comtmda.go.tz
Another innovative approach is the combination with antimicrobial nanoparticles. Research has demonstrated that combining ampicillin/cloxacillin with silver (AgNP) and zinc oxide (ZnO-NP) nanoparticles results in a synergistic effect against Brucella melitensis. isnra.netisnra.net In one study, isolates resistant to the ampicillin/cloxacillin combination alone became susceptible when the antibiotic was combined with these nanoparticles, as shown by a marked increase in the zone of inhibition. isnra.net
Advanced Modeling and Simulation in Pharmacokinetics and Pharmacodynamics
Advanced modeling and simulation techniques are becoming indispensable tools for optimizing antibiotic therapy. For the ampicillin-cloxacillin combination, these methods help in understanding the complex interplay between drug exposure (pharmacokinetics, PK) and antimicrobial effect (pharmacodynamics, PD).
Population pharmacokinetic (PopPK) modeling is used to analyze drug concentrations from a patient population to identify sources of variability in drug exposure. nih.govnih.gov While many studies focus on the individual components, the insights are crucial for the combination. PopPK analyses for ampicillin in neonates and children have identified body weight, age, and renal function as major covariates influencing drug clearance. nih.govualberta.ca Similarly, PopPK models for cloxacillin in patients with bone and joint infections have been used to simulate different infusion strategies to maximize the time the free drug concentration remains above the MIC (fT>MIC), a key PD target for beta-lactams. nih.gov
Pharmacokinetic-pharmacodynamic (PK/PD) integration combines these models to predict the likelihood of therapeutic success. A PK/PD study in horses determined key pharmacokinetic parameters for the ampicillin-cloxacillin combination, such as clearance (Cl) and mean residence time (MRT). nih.govresearchgate.net By integrating these PK parameters with the MIC of the combination against target pathogens like E. coli and S. aureus, researchers can simulate dosing strategies to achieve a specific PD target (e.g., %T>MIC of 50%). nih.gov
Monte Carlo simulation is a powerful computational tool used in PK/PD analysis to assess the probability of target attainment (PTA) for various dosing regimens against a population of pathogens with different MICs. tandfonline.comscielo.brembrapa.br This method has been applied to study the photo-degradation kinetics of ampicillin and cloxacillin and to determine optimal dosing protocols for cloxacillin against Staphylococcus spp. by simulating thousands of virtual patients. tandfonline.comscielo.brembrapa.br These simulations are vital for developing evidence-based regimens that have a high probability of success while minimizing the risk of promoting resistance.
Global Antimicrobial Resistance Surveillance in Relation to Combination Therapies
The long-term viability of combination therapies like ampicillin-cloxacillin is intrinsically linked to patterns of antimicrobial resistance (AMR). Global and national surveillance programs are essential for monitoring the effectiveness of existing antibiotics and guiding their appropriate use. paho.org
The World Health Organization's (WHO) Global Antimicrobial Resistance and Use Surveillance System (GLASS) is a major initiative to standardize AMR data collection globally. who.intwho.int GLASS reports provide critical data on resistance trends for key pathogen-drug combinations, which is vital for assessing the continued utility of broad-spectrum combinations. who.int For instance, surveillance data on the prevalence of methicillin-resistant Staphylococcus aureus (MRSA) directly informs the utility of ampicillin-cloxacillin, as MRSA is resistant to this combination. gskpro.comgskstatic.com
National surveillance efforts provide more granular insights. A report from a surveillance framework in Tanzania highlighted high resistance rates to ampicillin, cloxacillin, and amoxicillin (B794). fao.org In Uganda, surveillance of antimicrobial consumption revealed that the ampicillin-cloxacillin fixed-dose combination accounted for a significant proportion (11%) of total antimicrobials consumed, leading to recommendations to restrict its use to preserve the effectiveness of "Watch" category antibiotics. who.int
Implementing surveillance systems that integrate microbiological and clinical data, as demonstrated in a study from Thailand, allows for a more nuanced understanding of AMR. nih.gov The study found that hospital-acquired isolates of pathogens like E. coli and K. pneumoniae were significantly more resistant than community-acquired ones. nih.gov This type of data is crucial for developing setting-specific guidelines and underscores the importance of antimicrobial stewardship to preserve the efficacy of combination therapies. The continued surveillance of resistance to both ampicillin and cloxacillin is paramount for ensuring the rational and effective use of their combination in an era of increasing AMR. paho.orggskstatic.com
Q & A
Q. What methodologies are recommended for assessing the antibacterial efficacy of Ampiclox against common pathogens in vitro?
To evaluate this compound's efficacy, researchers should employ standardized protocols such as the agar dilution method or broth microdilution to determine Minimum Inhibitory Concentrations (MICs) against target pathogens like E. coli or Staphylococcus spp.. Include control strains (e.g., ATCC standards) and validate results using CLSI or EUCAST guidelines. Resistance patterns should be cross-referenced with clinical breakpoints to interpret susceptibility data .
Q. How can researchers ensure quality control in this compound formulations during pharmacokinetic studies?
Follow pharmacopeial standards (e.g., British Pharmacopoeia) for identity, weight uniformity, and chemical assay validation. Use HPLC with UV detection (e.g., 225 nm wavelength) to quantify cloxacillin and ampicillin components in biological samples. Internal standards like dicloxacillin improve accuracy, while validation parameters (e.g., recovery rates, CV%) must adhere to ICH guidelines .
Q. What statistical approaches are suitable for analyzing inter-individual variability in this compound excretion studies?
Apply paired Student’s t-tests and F-tests to compare pharmacokinetic parameters (e.g., Tmax, Du∞) between study arms. Use non-linear regression models for elimination half-life (t1/2) calculations. Report variability as mean ± SD and consider ANOVA for multi-group comparisons, ensuring p-values <0.05 are highlighted for significance .
Advanced Research Questions
Q. How can contradictory data on this compound resistance in urinary tract infections (UTIs) be resolved methodologically?
Contradictions often arise from regional resistance trends or differing experimental designs. To resolve this:
- Perform meta-analyses of susceptibility studies, stratifying by geographic location and bacterial phenotypes.
- Use whole-genome sequencing to identify resistance genes (e.g., blaZ for β-lactamase production) and correlate with phenotypic MIC data.
- Standardize testing conditions (e.g., inoculum size, incubation time) across labs to reduce variability .
Q. What experimental designs are optimal for studying pharmacokinetic interactions between this compound and antimalarials like chloroquine?
Adopt a crossover design with healthy volunteers, administering this compound alone and with chloroquine in separate phases. Collect serial urine samples over 24–48 hours and quantify cloxacillin via HPLC. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to assess changes in AUC, Cmax, and renal clearance. Exclude subjects with adverse reactions to isolate drug-specific effects .
Q. How can researchers address the limited sensitivity of this compound against aerobic pathogens in vitro?
- Investigate synergistic combinations with β-lactamase inhibitors (e.g., sulbactam) using checkerboard assays.
- Explore biofilm disruption techniques (e.g., sonication) to enhance this compound penetration in chronic infections.
- Validate findings with time-kill curve assays to confirm bactericidal activity under dynamic conditions .
What frameworks (e.g., PICO, FINER) are applicable when formulating research questions on this compound resistance mechanisms?
- PICO Framework : Define Population (e.g., Gram-positive isolates), Intervention (this compound exposure), Comparison (susceptible vs. resistant strains), Outcome (MIC shifts, gene expression).
- FINER Criteria : Ensure questions are Feasible (accessible isolates), Interesting (novel resistance pathways), Novel (understudied regions), Ethical (no human trials), and Relevant (clinical implications) .
Methodological Challenges and Solutions
Q. How to mitigate bias in retrospective studies analyzing this compound prescription patterns and resistance emergence?
Q. What quality indicators should be prioritized in pharmacovigilance studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
